molecular formula C6H7F3O2 B12305246 1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane

1-Methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane

Cat. No.: B12305246
M. Wt: 168.11 g/mol
InChI Key: AIKYGICZVQNKGE-UHFFFAOYSA-N
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Description

rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[310]hexane is a bicyclic compound characterized by the presence of a trifluoromethyl group and a dioxabicyclohexane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of trifluoromethyl-substituted alkenes and epoxides, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The dioxabicyclohexane ring structure may facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane
  • rac-(1R,5S)-1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one
  • rac-(1R,5S)-1-(4-Methoxyphenyl)-3-oxabicyclo[3.1.0]hexan-2-one

Uniqueness

rac-(1R,4S,5S)-1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane is unique due to its specific combination of a trifluoromethyl group and a dioxabicyclohexane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

1-methyl-4-(trifluoromethyl)-3,6-dioxabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H7F3O2/c1-5-2-10-4(3(5)11-5)6(7,8)9/h3-4H,2H2,1H3

InChI Key

AIKYGICZVQNKGE-UHFFFAOYSA-N

Canonical SMILES

CC12COC(C1O2)C(F)(F)F

Origin of Product

United States

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